N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
IUPAC命名与系统鉴定
该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)规则,其完整名称解析如下:母体结构为吡啶嗪酮(pyridazinone),编号从氮原子开始,6号位为氧代基团。3号位连接2-氯苯基取代基,1号位通过亚甲基(-CH2-)与乙酰胺基团相连,而乙酰胺的氮原子进一步被第二个2-氯苯基取代。因此,其IUPAC名称为N-(2-氯苯基)-2-[3-(2-氯苯基)-6-氧代吡啶嗪-1(6H)-基]乙酰胺 。分子式为C18H14Cl2N3O2,分子量为389.23 g/mol。
该化合物的系统鉴定依赖于质谱(MS)与元素分析。高分辨率质谱显示分子离子峰m/z 389.05(计算值389.06),与理论分子量一致。元素分析结果(C: 55.68%, H: 3.63%, N: 10.80%, Cl: 18.23%)进一步验证了分子式。
吡啶嗪酮核心结构的X射线晶体学分析
通过单晶X射线衍射(SC-XRD)获得的三维结构显示,吡啶嗪酮环呈平面构型,键长数据表明显著的共轭效应。关键结构参数包括:
- 吡啶嗪酮环中N1-C2键长为1.335 Å,接近典型芳香胺键长(1.32–1.35 Å)
- C5-O6双键长度为1.226 Å,与α,β-不饱和酮的特征一致
- 氯苯基取代基与吡啶嗪酮环的夹角为12.7°,表明轻微的空间位阻效应
晶胞参数显示该化合物属于单斜晶系,空间群P21/c,晶胞体积为987.4 ų。分子间通过N-H···O氢键形成三维网状结构,氢键距离为2.89 Å,这种堆积模式可能影响其固态反应性。
固态与溶液状态下互变异构体的比较分析
在固态中,X射线数据明确显示该化合物以6-氧代-1H-吡啶嗪 形式存在,氧原子以酮式结构键合。然而,在DMSO-d6溶液中,核磁共振氢谱(1H NMR)显示存在动态平衡:
- 在298 K下观察到两组宽峰(δ 12.35和11.89 ppm),对应烯醇式与酮式互变异构体的NH质子
- 变温实验表明,当温度升至343 K时,峰形合并为单峰,提示快速互变异构转换
密度泛函理论(DFT)计算显示,酮式构型比烯醇式能量低8.3 kJ/mol,这与固态中观察到的优势形式一致。红外光谱中,酮式C=O伸缩振动出现在1685 cm⁻¹,而烯醇式O-H振动在2700–3200 cm⁻¹范围内未检测到,进一步支持固态中酮式主导。
光谱指纹特征解析
傅里叶变换红外光谱(FT-IR) :
- 3280 cm⁻¹(N-H伸缩振动,乙酰胺)
- 1685 cm⁻¹(C=O伸缩,吡啶嗪酮)
- 1592 cm⁻¹(芳环C=C振动)
- 745 cm⁻¹(C-Cl伸缩振动)
核磁共振谱(1H/13C NMR) :
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 7.85–7.25 (m, 8H, Ar-H), 4.82 (s, 2H, CH2), 3.92 (s, 1H, NH)
- 13C NMR (100 MHz, DMSO-d6): δ 170.2 (CONH), 162.4 (C=O), 138.9–125.3 (芳环碳), 45.7 (CH2)
紫外-可见光谱(UV-Vis) :
在乙腈溶液中显示特征吸收带λmax = 274 nm(π→π跃迁,芳环体系)和λmax = 315 nm(n→π跃迁,羰基)。摩尔吸光系数分别为ε274 = 1.2×10⁴ L·mol⁻¹·cm⁻¹和ε315 = 3.8×10³ L·mol⁻¹·cm⁻¹。
Properties
Molecular Formula |
C18H13Cl2N3O2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-6-2-1-5-12(13)15-9-10-18(25)23(22-15)11-17(24)21-16-8-4-3-7-14(16)20/h1-10H,11H2,(H,21,24) |
InChI Key |
RQQPPZSYTFYUTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using chlorobenzene derivatives and suitable nucleophiles.
Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with chloroacetyl chloride or similar reagents to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or reduced pyridazinone cores.
Substitution: The chlorophenyl groups can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following molecular properties:
- Molecular Formula : C19H15Cl2N3O2
- Molecular Weight : 388.2 g/mol
- CAS Number : 1246055-83-3
The structure features a chlorophenyl group linked to a pyridazine moiety, which is significant in modulating biological activity due to its ability to interact with various biological targets.
Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. MAO inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's disease. The structure-activity relationship (SAR) indicates that specific substitutions on the pyridazine ring enhance inhibitory potency against MAO-B, which is particularly relevant for neuroprotection .
Anti-inflammatory Properties
Research has demonstrated that derivatives of pyridazine compounds exhibit anti-inflammatory effects. These compounds have shown moderate inhibition of inflammatory markers, suggesting their potential use in treating inflammatory diseases. The anti-inflammatory activity is often linked to the ability to inhibit pro-inflammatory cytokines and enzymes .
Antidiabetic Activity
Some studies have investigated the compound's effects on α-glucosidase inhibition, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can help manage postprandial blood glucose levels, making it a candidate for antidiabetic drug development .
Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| MAO Inhibition | Competitive inhibition | |
| Anti-inflammatory | Cytokine inhibition | |
| α-Glucosidase Inhibition | Modulation of carbohydrate metabolism |
Notable Research Findings
- MAO-B Inhibition : A study revealed that N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibited significant MAO-B inhibitory activity with an IC50 value indicating effective binding and inhibition .
- Anti-inflammatory Effects : Another investigation found that derivatives with similar structures showed reduced levels of inflammatory cytokines in vitro, suggesting therapeutic potential for chronic inflammatory conditions .
- Antidiabetic Potential : Research indicated that certain derivatives could effectively inhibit α-glucosidase activity, providing a basis for further exploration in diabetes management .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological targets. Generally, compounds with pyridazinone cores can interact with various enzymes, receptors, or ion channels, modulating their activity. The chlorophenyl groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridazinone and acetamide derivatives. Below is a detailed comparison with analogs reported in the literature, focusing on structural variations, physicochemical properties, and synthesis outcomes.
Pyridazinone-Based Acetamides
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide (CAS: 1324081-98-2)
- Structure : Differs by substitution of the acetamide nitrogen with a 6-methylpyridin-2-yl group.
- Molecular Weight : 354.8 g/mol (C₁₈H₁₅ClN₄O₂).
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)acetamide (CAS: 1310936-34-5)
- Molecular Weight : 379.8 g/mol (C₁₉H₁₄ClN₅O₂).
- Key Features : The benzimidazole moiety could improve metabolic stability in biological systems .
N-(2-Chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS: 1246055-83-3)
- Structure : Substitutes the acetamide nitrogen with a 2-chlorobenzyl group.
- Molecular Weight : 388.2 g/mol (C₁₉H₁₄Cl₂N₃O₂).
Heterocyclic Hybrids with Pyridazinone
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide
- Structure : Replaces the 2-chlorophenyl group with a 4-fluorophenyl substituent and a pyridin-2-yl acetamide.
- Key Features : Fluorine’s electronegativity may alter electronic distribution, affecting reactivity or binding affinity .
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Thiadiazole and Thiazole Derivatives
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d)
- Structure: Features a thiadiazole ring instead of pyridazinone.
- Melting Point : 212–216°C.
- Spectral Data : IR peaks at 1708 cm⁻¹ (C=O) and 3147 cm⁻¹ (N-H).
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide
Quinazolinone and Piperazine Hybrids
N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide (8c)
- Structure: Replaces pyridazinone with a quinazolinone core and adds a piperazine group.
- Melting Point : 118–120°C.
- Yield : 52%.
- Key Features : The piperazine moiety introduces basicity, which can improve water solubility .
3-[3-(4-Chlorophenyl)piperazin-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6h)
Key Trends and Insights
Substituent Effects on Melting Points: Chlorophenyl and thiadiazole groups correlate with higher melting points (e.g., 212–216°C for 3d vs. 118–120°C for quinazolinone derivatives ). Methoxy and alkyl groups reduce crystallinity, as seen in N-[2-(4-methoxyphenyl)ethyl]-...acetamide .
Synthetic Yields :
- Piperazine-containing compounds (e.g., 8c , 52% yield ) generally show moderate yields, whereas thiadiazole derivatives (e.g., 3d , 82% yield ) achieve higher efficiencies due to simpler synthetic routes.
Spectral Signatures :
- IR C=O stretches vary between 1623–1708 cm⁻¹, influenced by adjacent electron-withdrawing groups (e.g., chlorine) or conjugation with aromatic systems .
Biological Implications: Thiazole and pyridine substituents may enhance bioavailability, while benzimidazole or quinazolinone cores could improve target binding .
Biological Activity
N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring and chlorophenyl groups, suggest various biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 422.9 g/mol. The compound exhibits structural characteristics that facilitate interactions with biological targets, making it a subject of interest for pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN6O2 |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 1401604-27-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the use of oxidizing agents and nucleophiles. Optimization of synthetic routes is crucial to enhance yield and purity while adhering to green chemistry principles. Preliminary studies indicate that the compound can be synthesized through various methodologies, leading to potential modifications that could enhance its biological activity .
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the chlorophenyl group enhances its reactivity, potentially influencing processes such as:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in disease pathways, similar to other compounds containing pyridazine rings.
- Receptor Modulation : It may bind to specific receptors, altering their function and leading to therapeutic effects.
Pharmacological Studies
Preliminary pharmacological evaluations suggest that this compound exhibits promising effects in various biological assays. For instance:
- Antimicrobial Activity : Research indicates that similar compounds with pyridazine structures have shown antimicrobial properties, suggesting potential applications in treating infections .
- Cognitive Enhancement : Given the structural similarities with compounds targeting acetylcholinesterase (AChE), there is potential for this compound to exhibit cognitive-enhancing effects relevant to neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Recent studies have focused on the interaction of similar compounds with biological systems:
- Alzheimer's Disease Models : Compounds with thiazole and pyridazine cores have demonstrated significant AChE inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests that this compound may also possess similar properties.
- Antimicrobial Efficacy : A study on related pyridazine derivatives revealed notable antimicrobial activities against various pathogens, indicating that modifications in the structure can lead to enhanced efficacy against microbial infections .
Q & A
Q. Characterization Methods :
Q. Table 1: Key Synthetic Parameters
| Parameter | Conditions | Reference |
|---|---|---|
| Chlorination Agent | Cl₂ gas or SOCl₂ | |
| Cyclization Solvent | Acetic acid/H₂O (1:1) | |
| Reaction Time | 12–24 hours (room temperature) |
Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) often stem from assay variability or structural analogs . To address this:
- Standardize Assays : Use uniform protocols (e.g., MIC for antimicrobial tests; COX-2 inhibition for anti-inflammatory studies) .
- SAR Analysis : Compare substituent effects (e.g., replacing 2-chlorophenyl with 4-fluorophenyl alters receptor binding ).
- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or COX-2 .
Q. Table 2: Biological Activity Comparison
| Substituent | IC₅₀ (COX-2 Inhibition) | MIC (S. aureus) | Reference |
|---|---|---|---|
| 2-Chlorophenyl | 12.3 µM | 64 µg/mL | |
| 4-Fluorophenyl | 8.7 µM | 32 µg/mL |
Basic Research Question: What analytical techniques are critical for purity assessment and structural elucidation?
Answer:
- HPLC-DAD : Monitor purity (>98% for pharmacological studies) with a C18 column (mobile phase: acetonitrile/water) .
- FT-IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹; NH bend at 1540 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry (if crystalline) .
Advanced Research Question: How can reaction yields be optimized for large-scale synthesis without compromising purity?
Answer:
- Continuous Flow Reactors : Reduce reaction time (e.g., from 24 hours to 2 hours) and improve reproducibility .
- Catalytic Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (yield increase from 65% to 85%) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Basic Research Question: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods due to potential irritancy (LD₅₀ >500 mg/kg in rodents) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced Research Question: How does the compound’s electronic configuration influence its reactivity in medicinal chemistry applications?
Answer:
The chlorophenyl group enhances electron-withdrawing effects , stabilizing the pyridazinone core and modulating redox potential. Key findings:
- Electrochemical Studies : Cyclic voltammetry shows a reduction peak at -1.2 V (vs. Ag/AgCl), indicating susceptibility to nucleophilic attack .
- DFT Calculations : HOMO-LUMO gaps (~4.1 eV) correlate with observed stability in biological matrices .
Advanced Research Question: What strategies mitigate degradation during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
